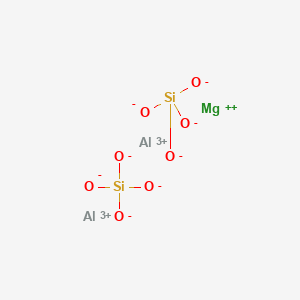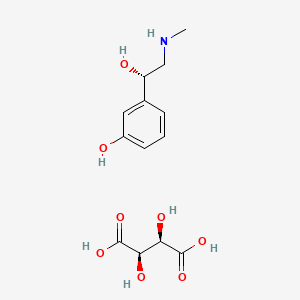
(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate is a chemical compound widely used in the pharmaceutical industry. It is an alpha-1 adrenergic receptor agonist, primarily utilized for its vasoconstrictive properties. This compound is often employed in the treatment of hypotension, nasal congestion, and as a mydriatic agent in ophthalmology .
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate can be synthesized through several methods. One common approach involves the chlorination of a precursor compound, followed by chiral reduction, amination, and salification . The process typically includes:
Chlorination Reaction: The precursor compound undergoes chlorination.
Chiral Reduction Reaction: The chlorinated compound is reduced using chiral catalysts.
Amination and Salification: The reduced compound is aminated and then converted into its tartrate salt form through salification.
Industrial Production Methods: Industrial production of phenylephrine tartrate often involves large-scale synthesis using the above methods. The process is optimized for high yield and purity, meeting the standards set by pharmacopoeias .
Chemical Reactions Analysis
Types of Reactions: (S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: Phenylephrine can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: Phenylephrine can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroxy derivatives.
Substitution Products: Halogenated and nitrated phenylephrine derivatives
Scientific Research Applications
(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving adrenergic receptors and signal transduction pathways.
Medicine: Widely used in the development of drugs for treating hypotension, nasal congestion, and as a mydriatic agent.
Industry: Utilized in the formulation of over-the-counter medications for cold and flu symptoms
Mechanism of Action
(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate exerts its effects by acting as an alpha-1 adrenergic receptor agonist. This interaction leads to vasoconstriction, which increases blood pressure and reduces nasal congestion. In ophthalmology, it induces mydriasis by contracting the dilator muscles of the iris .
Comparison with Similar Compounds
(S)-(beta-,3-Dihydroxyphenethyl)methylammonium hydrogen (R-(R*,R*))-tartrate can be compared with other adrenergic agonists such as:
Pseudoephedrine: Another nasal decongestant with a similar mechanism but different pharmacokinetics.
Norepinephrine: A potent vasoconstrictor used in critical care settings.
Ephedrine: A compound with both alpha and beta adrenergic activity, used for its stimulant effects.
Uniqueness: this compound is unique due to its selective alpha-1 adrenergic receptor activity, making it particularly effective for localized vasoconstriction without significant central nervous system stimulation .
Properties
CAS No. |
13998-27-1 |
|---|---|
Molecular Formula |
C13H19NO8 |
Molecular Weight |
317.294 |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(1S)-1-hydroxy-2-(methylamino)ethyl]phenol |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m11/s1 |
InChI Key |
NHKOTKKHHYKARN-KZKMUFAMSA-N |
SMILES |
CNCC(C1=CC(=CC=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Synonyms |
(S)-(beta-,3-dihydroxyphenethyl)methylammonium hydrogen [R-(R*,R*)]-tartrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


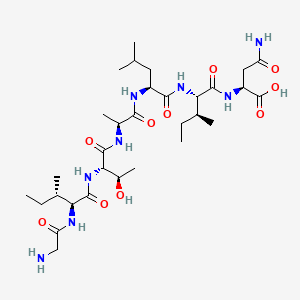

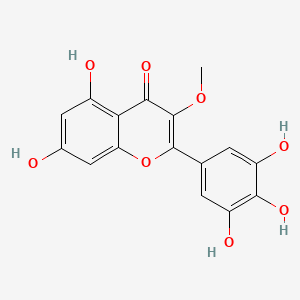
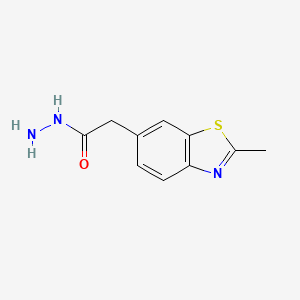
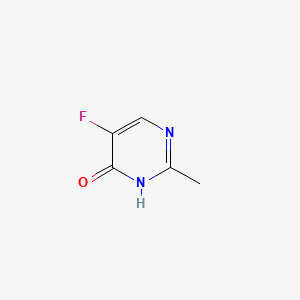
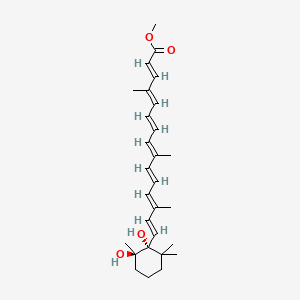
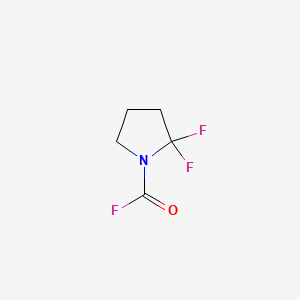
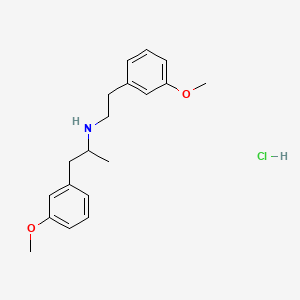
![6-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576453.png)
![8-Methyl-2,3-dihydro-1H-imidazo[5,1-c][1,4]oxazin-1-one](/img/structure/B576455.png)
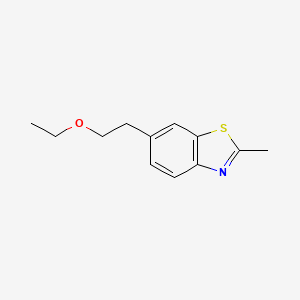
![[(3S,5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B576460.png)
